TG693

Duchenne muscular dystrophy exon skipping CLK1 inhibition

TG693 is a structurally optimized, orally bioavailable CLK1 inhibitor (IC50 112.6 nM) specifically engineered to overcome the metabolic instability of first-generation probes. Unlike TG003 or KH-CB19, TG693 has demonstrated systemic muscle exposure (~60 ng/g in TA) and SR protein dephosphorylation following oral dosing. For DMD exon-skipping programs requiring seamless in vitro-to-in vivo translation, TG693 is the only data-supported chemical tool. Standard research purity is ≥98%. Procure TG693 to ensure consistent compound identity from mechanistic studies through oral pharmacology.

Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
CAS No. 885272-55-9
Cat. No. B611319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTG693
CAS885272-55-9
SynonymsTG-693;  TG693;  TG 693
Molecular FormulaC12H9N3
Molecular Weight195.22 g/mol
Structural Identifiers
InChIInChI=1S/C12H9N3/c1-2-12-11(8-14-15-12)7-10(1)9-3-5-13-6-4-9/h1-8H,(H,14,15)
InChIKeyCILGVAIRQUNMLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TG693 (CAS 885272-55-9): Orally Bioavailable CLK1 Inhibitor for DMD Exon-Skipping Research


TG693 (5-(pyridin-4-yl)-1H-indazole; CAS 885272-55-9) is a small-molecule ATP-competitive inhibitor of CDC2-like kinase 1 (CLK1) with an IC50 of 112.6 nM [1]. Developed as a structurally optimized successor to the first-generation CLK1 inhibitor TG003, TG693 was specifically engineered to overcome the metabolic instability that precluded in vivo oral application of its predecessor [2]. The compound promotes exon 31 skipping in mutated dystrophin pre-mRNA and restores functional dystrophin protein expression in DMD patient-derived cells [2].

Why Generic CLK1 Inhibitor Substitution Fails for TG693 in DMD Exon-Skipping Studies


CLK1 inhibitors with superior in vitro potency (e.g., TG003 IC50 = 20 nM vs TG693 IC50 = 112.6 nM) cannot be substituted for TG693 in in vivo DMD exon-skipping research [1]. The failure point is metabolic stability: TG003, the direct predecessor, exhibits rapid degradation in biological matrices that renders it unsuitable for oral administration and systemic delivery [1]. TG693 was specifically optimized at a structural position critical for metabolic stability while retaining sufficient target engagement to drive exon-skipping in skeletal muscle tissue [1]. Substitution with more potent but metabolically labile CLK1 inhibitors (e.g., TG003) or non-orally bioavailable alternatives (e.g., KH-CB19) fundamentally changes the experimental design feasibility for any study requiring oral dosing or sustained systemic exposure.

TG693 Quantitative Differentiation Evidence: Comparator-Based Performance Data for Procurement Decisions


Metabolic Stability: TG693 vs TG003 — The Critical Differentiation for In Vivo Utility

TG693 was specifically developed to address the metabolic instability of TG003, which prevents clinical application despite superior in vitro potency. While TG003 is metabolically unstable (rapid degradation precludes oral use), TG693 demonstrates metabolic stability sufficient to support oral bioavailability and systemic tissue distribution [1]. This is the primary procurement-relevant differentiation: TG003 is unsuitable for any in vivo study requiring oral administration, whereas TG693 enables oral dosing paradigms.

Duchenne muscular dystrophy exon skipping CLK1 inhibition metabolic stability

In Vivo Target Engagement: Muscle Tissue SR Protein Phosphorylation Inhibition Following Oral TG693

Oral administration of TG693 (30 mg/kg single dose) to ICR mice resulted in measurable compound concentrations in tibialis anterior (TA) muscle tissue, with peak concentration (~60 ng/g tissue) observed at approximately 0.5 hours post-dose, declining to ~20 ng/g by 2 hours and ~5–10 ng/g by 4 hours [1]. This muscle tissue exposure was sufficient to produce detectable inhibition of SR protein phosphorylation, the direct substrate of CLK1, in skeletal muscle [1]. No comparable in vivo oral muscle exposure data exist for TG003 or KH-CB19.

SR protein phosphorylation in vivo target engagement tibialis anterior oral bioavailability

CLK1 Biochemical Potency: TG693 IC50 = 112.6 nM vs TG003 IC50 = 20 nM — The Trade-Off

In recombinant CLK1 kinase assays, TG693 inhibits CLK1 with an IC50 of 112.6 nM, whereas its predecessor TG003 exhibits ~5.6-fold greater potency with an IC50 of 20 nM for CLK1 [1][2]. This potency reduction represents the structural trade-off required to achieve metabolic stability. Notably, despite the lower biochemical potency, both compounds produce comparable exon-skipping efficacy in cellular assays [1], indicating that cellular target engagement is not linearly correlated with isolated kinase IC50 values.

CLK1 IC50 kinase inhibition ATP-competitive potency trade-off

Exon 31 Skipping Efficacy: TG693 Matches TG003 Despite 5.6× Lower Biochemical Potency

In HeLa cells transfected with an exon 31 skipping reporter plasmid, TG693 and TG003 produced comparable exon-skipping activity [1]. More critically, in DMD patient-derived cells harboring the endogenous mutated exon 31, TG693 promoted exon skipping and increased production of functional exon 31-skipped dystrophin protein [1]. The cellular functional equivalence despite 5.6× lower biochemical potency suggests that factors beyond isolated kinase IC50—including cellular permeability, intracellular retention, or target residency time—contribute meaningfully to pharmacological effect.

exon 31 skipping dystrophin DMD patient cells functional protein

Kinase Selectivity Profile: TG693 313-Kinase Panel at 1 μM

TG693 was profiled against a panel of 313 kinases at 1 μM concentration [1]. The kinome dendrogram shows limited off-target inhibition, with inhibited kinases indicated by red circles sized according to percent inhibition [1]. The ATP-competitive mechanism was confirmed via Michaelis-Menten and Hanes-Woolf kinetic analysis [1]. No directly comparable 313-kinase panel data are publicly available for TG003 or KH-CB19 in the same assay format, limiting direct quantitative selectivity comparison.

kinase selectivity off-target profiling kinase dendrogram specificity

TG693 (CAS 885272-55-9) Recommended Research Application Scenarios


Oral In Vivo Duchenne Muscular Dystrophy (DMD) Exon 31 Skipping Studies

TG693 is uniquely positioned for oral in vivo studies of dystrophin exon 31 skipping in DMD mouse models. Unlike TG003 (metabolically unstable) or KH-CB19 (no published oral bioavailability data), TG693 has demonstrated oral bioavailability with measurable muscle tissue exposure (~60 ng/g peak in TA muscle at 30 mg/kg) and detectable SR protein dephosphorylation in skeletal muscle [1]. This enables oral dosing paradigms that are not feasible with any other characterized CLK1 inhibitor. The compound has been validated in DMD patient-derived cells for functional dystrophin protein restoration [1].

Pre-mRNA Splicing Modulation in Skeletal Muscle In Vivo

For studies examining CLK1-dependent alternative splicing regulation in skeletal muscle in vivo, TG693 is the only CLK1 inhibitor with published evidence of target engagement (SR protein phosphorylation inhibition) in muscle tissue following oral administration [1]. TG003 lacks oral bioavailability and cannot achieve systemic muscle exposure; KH-CB19 lacks published in vivo oral PK data [1][2]. TG693 therefore represents the sole data-supported procurement choice for splicing modulation studies requiring oral dosing to muscle targets.

In Vitro CLK1 Inhibition Requiring Subsequent In Vivo Translation

In research programs where in vitro findings with a CLK1 inhibitor must be translatable to oral in vivo studies, TG693 provides a unified chemical tool. While TG003 offers higher biochemical potency (IC50 = 20 nM vs TG693 IC50 = 112.6 nM), any in vitro findings obtained with TG003 cannot be directly extended to oral in vivo studies due to metabolic instability [1]. TG693 enables consistent compound identity from in vitro mechanistic studies through to oral in vivo pharmacology, preserving chemical consistency across experimental phases [1].

Kinase Selectivity Reference for CLK1-Targeted Tool Compound Studies

TG693 has been profiled against a 313-kinase panel at 1 μM, providing a selectivity reference dataset for researchers designing CLK1-targeted experiments [1]. The ATP-competitive mechanism has been kinetically characterized via Michaelis-Menten and Hanes-Woolf analysis [1]. This profiling data supports experimental interpretation of potential off-target effects, though direct comparator data for TG003 or KH-CB19 in identical assay formats are not publicly available.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for TG693

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.